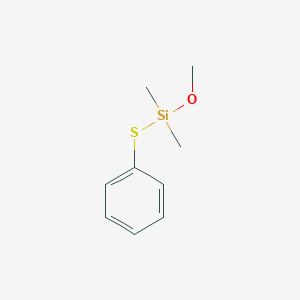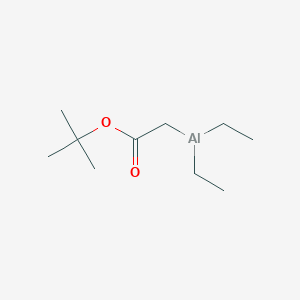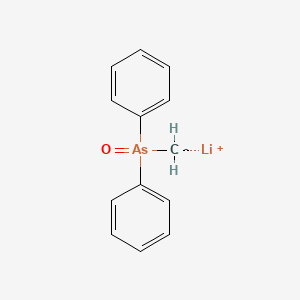
Methoxy(dimethyl)(phenylsulfanyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy(dimethyl)(phenylsulfanyl)silane is an organosilicon compound characterized by the presence of a methoxy group, two methyl groups, and a phenylsulfanyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(phenylsulfanyl)silane can be synthesized through several methods, including the reaction of phenylsulfanyl chloride with dimethylmethoxysilane in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chloride group by the methoxysilane group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with phenylsulfanyl groups.
Análisis De Reacciones Químicas
Types of Reactions: Methoxy(dimethyl)(phenylsulfanyl)silane undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various bases and nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler silanes.
Substitution: Silanes with different functional groups.
Aplicaciones Científicas De Investigación
Methoxy(dimethyl)(phenylsulfanyl)silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of methoxy(dimethyl)(phenylsulfanyl)silane involves the formation of strong covalent bonds with substrates through the silicon atom. The methoxy group can hydrolyze to form silanols, which then react with surface hydroxyl groups to form stable Si-O-Si linkages . This process is crucial for its applications in surface modification and adhesion.
Comparación Con Compuestos Similares
- Methoxy(dimethyl)(phenyl)silane
- Methoxy(dimethyl)(methylsulfanyl)silane
- Ethoxy(dimethyl)(phenylsulfanyl)silane
Comparison: Methoxy(dimethyl)(phenylsulfanyl)silane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties such as enhanced reactivity towards oxidation and the ability to form strong bonds with various substrates . This makes it particularly valuable in applications requiring robust surface modifications and chemical stability.
Propiedades
Número CAS |
58666-68-5 |
|---|---|
Fórmula molecular |
C9H14OSSi |
Peso molecular |
198.36 g/mol |
Nombre IUPAC |
methoxy-dimethyl-phenylsulfanylsilane |
InChI |
InChI=1S/C9H14OSSi/c1-10-12(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
RWSSQOTVTGJRKN-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)






![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)
![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)


![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)

